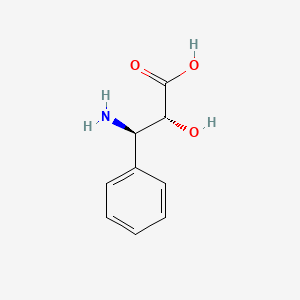

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZARFIRJROUVLM-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental basic properties of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a pivotal chiral building block in modern synthetic chemistry. This document moves beyond a simple recitation of facts to offer in-depth insights into the practical application and theoretical underpinnings of this compound's behavior, tailored for professionals in research and pharmaceutical development.

Introduction: A Molecule of Strategic Importance

This compound, a derivative of phenylalanine, is a non-proteinogenic amino acid of significant interest.[1] Its rigid structure, conferred by the phenyl ring, and its specific stereochemistry make it a valuable precursor in the asymmetric synthesis of complex molecules. Most notably, it is a key component in the synthesis of the side chain of Paclitaxel (Taxol), a widely used anticancer agent.[2][3] Understanding the basic properties of this compound is paramount for its effective handling, reaction optimization, and the development of robust and scalable synthetic processes.

Physicochemical and Basic Properties

The basicity of this compound is primarily attributed to its amino group. The interplay between the amino and carboxylic acid functionalities, along with the influence of the phenyl and hydroxyl groups, dictates its overall physicochemical behavior.

Acid-Base Equilibria and pKa Values

The molecule possesses both an acidic carboxylic acid group and a basic amino group, allowing it to exist in various protonation states depending on the pH of the solution. The equilibrium between these states is described by its pKa values.

dot

Caption: Acid-base equilibria of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55325-50-3 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 218-222 °C (decomposes) | [1] |

| Optical Rotation | [α]D²⁵ = +55 ± 2° (c=1 in H₂O) | [1] |

| Predicted pKa₁ (Carboxylic Acid) | ~2-3 | N/A |

| Predicted pKa₂ (Ammonium) | ~9-10 | N/A |

Solubility Profile

This compound exhibits limited solubility in water and many common organic solvents at neutral pH.[5] This is attributed to its zwitterionic nature, which leads to strong intermolecular electrostatic interactions and hydrogen bonding within the crystal lattice.

-

Aqueous Solubility: Sparingly soluble in water at its isoelectric point. Solubility increases significantly at pH values below pKa₁ and above pKa₂ due to the formation of the more soluble cationic and anionic species, respectively.

-

Organic Solubility: Generally poorly soluble in nonpolar organic solvents. It shows some solubility in polar protic solvents like methanol, but this is often limited.[5]

Strategies for Enhancing Solubility:

-

pH Adjustment: The most effective method to increase solubility in aqueous solutions is to adjust the pH. For use in organic reactions, forming a salt can be beneficial. For instance, conversion to the hydrochloride salt by treatment with HCl will enhance solubility in polar protic solvents.

-

Cosolvency: The use of a mixture of solvents can sometimes improve solubility. For example, a combination of water and a polar organic solvent like methanol or ethanol might provide a more favorable environment for dissolution.

Experimental Protocols

Determination of Basicity by Potentiometric Titration

This protocol outlines the determination of the pKa values of this compound. The procedure involves titrating a solution of the amino acid with a strong base and a strong acid to determine the dissociation constants of the ammonium and carboxylic acid groups, respectively.

Materials and Equipment:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

0.1 M Hydrochloric Acid (HCl), standardized

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beaker (100 mL)

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 100-200 mg of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.

-

Titration with HCl (to determine pKa₁): a. Place the beaker on the magnetic stirrer and add the stir bar. b. Immerse the calibrated pH electrode in the solution. c. Record the initial pH of the solution. d. Add the standardized 0.1 M HCl in small increments (e.g., 0.2 mL) from the burette. e. After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added. f. Continue the titration until the pH drops to approximately 1.5.

-

Titration with NaOH (to determine pKa₂): a. Prepare a fresh solution of the amino acid as in step 1. b. Record the initial pH. c. Titrate with standardized 0.1 M NaOH in small increments (e.g., 0.2 mL). d. Record the pH and the total volume of NaOH added after each increment. e. Continue the titration until the pH rises to approximately 12.5.

-

Data Analysis: a. Plot a graph of pH versus the volume of titrant added for both titrations. b. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point in the acid titration corresponds to pKa₁, and the half-equivalence point in the base titration corresponds to pKa₂. c. The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.

dot

Caption: Workflow for the potentiometric titration of this compound.

Role as a Chiral Building Block: Synthesis of the Taxol Side Chain

The primary significance of this compound lies in its application as a chiral precursor for the synthesis of the C-13 side chain of Taxol.[2][3] The specific stereochemistry of this molecule is crucial for the biological activity of the final drug.

The synthesis of the Taxol side chain typically involves the protection of the amino and/or hydroxyl groups, followed by coupling with a protected baccatin III core. The choice of protecting groups and coupling strategy is critical for achieving high yields and maintaining stereochemical integrity.

dot

Caption: General synthetic pathway to Taxol utilizing the chiral side chain precursor.

Analytical Characterization

A comprehensive analysis is essential to confirm the identity, purity, and stereochemistry of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the methine protons at C2 and C3, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The coupling constants between the C2 and C3 protons can provide information about the relative stereochemistry.

-

¹³C NMR spectroscopy will display distinct signals for each carbon atom, including the carboxyl carbon, the aromatic carbons, and the carbons of the aliphatic backbone.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=C stretches.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining the enantiomeric purity of the compound.

Safety, Handling, and Storage

As a fine chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.[1]

Conclusion

This compound is a molecule of considerable synthetic value, particularly in the pharmaceutical industry. A thorough understanding of its basic properties, including its acidity, basicity, and solubility, is fundamental to its successful application. The experimental protocols and analytical insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important chiral building block.

References

-

Ha, H. J., Park, G. S., Ahn, Y. G., & Lee, G. S. (1998). Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-22. [Link]

-

Swindell, C. S., Krauss, N. E., Horwitz, S. B., & Ringel, I. (1991). Biologically active taxol analogues with deleted A-ring side chain substituents and variable C-2' configurations. Journal of Medicinal Chemistry, 34(3), 1176-84. [Link]

-

Li, Y., Qin, F., Wang, S. M., & Li, Z. L. (2013). Chemical studies on Taxus canadensis. Chemistry & Biodiversity, 10(10), 1729-53. [Link]

-

Anonymous. (n.d.). Microwave-Assisted Synthesis of Taxol Side-Chain Precursor from Malonic Acid. Asian Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of the C-13 Side-Chain of Taxol. Retrieved from [Link]

-

Georg, G. I., & Datta, A. (1995). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Journal of Medicinal Chemistry, 38(14), 2531-8. [Link]

-

MDPI. (2021). Taxol Biosynthetic Pathway. MDPI Encyclopedia. [Link]

-

Al-Ghannam, S. M., Abulkibash, A., & Al-Olyyan, A. M. (2004). Differential electrolytic potentiometric determination of some amino acids in dosage forms. Journal of AOAC International, 87(3), 671-6. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

-

Studylib. (n.d.). Amino Acid Titration Lab Protocol. Retrieved from [Link]

-

Department of Biotechnology. (n.d.). Titration curve of amino acid. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Titration Curves of Aminoacids (Procedure). Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

-

vlab.amrita.edu. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubMed. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

-

PubMed. (1971). Solubility of amino acids in pure solvent systems. [Link]

-

ResearchGate. (2022). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

-

University of East Anglia. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. [Link]

-

NSUWorks. (n.d.). Protonation of Methyl Phenyl Porphyrin Isomers Using UV Spectroscopy. [Link]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0272941). Retrieved from [Link]

-

PubMed. (n.d.). Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. Retrieved from [Link]

Sources

Technical Guide: (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid

Introduction

(2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid, a phenylalanine derivative, is a chiral non-proteinogenic β-amino acid that has garnered significant attention within the scientific community.[1][2] Its unique structural arrangement, featuring both an amino and a hydroxyl group on adjacent carbons with a specific stereochemistry, makes it a valuable chiral building block in synthetic organic chemistry and a key component in the development of novel pharmaceuticals.[][4] This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and applications, tailored for researchers, scientists, and professionals in drug development.

The primary identifier for this specific stereoisomer is its Chemical Abstracts Service (CAS) number: 55325-50-3 .[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems.

Structural and Chemical Identity

| Property | Value | Source |

| CAS Number | 55325-50-3 | [1] |

| Molecular Formula | C9H11NO3 | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | This compound | [] |

| Appearance | White powder | [1] |

Physical and Spectroscopic Data

| Property | Value | Source |

| Melting Point | 218-222°C (decomposes) | [1] |

| Optical Rotation | [α]D25 = +55 ± 2º (c=1 in H2O) | [1] |

| Purity | ≥ 98% (TLC) | [1] |

The specific optical rotation confirms the enantiomeric purity of the compound, a critical parameter in pharmaceutical applications where stereochemistry can dictate therapeutic efficacy and safety.

Synthesis Methodologies

The enantioselective synthesis of β-amino acids like this compound is a significant area of research due to their pharmacological importance.[5] Various strategies have been developed to achieve high stereocontrol.

Asymmetric Synthesis Approaches

Catalytic asymmetric methods are often favored for their efficiency and atom economy.[6] These approaches typically involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

A prevalent strategy involves the asymmetric dihydroxylation of cinnamates, followed by subsequent transformations to introduce the amino group with the desired stereochemistry. This method allows for the controlled installation of the hydroxyl and amino groups in a specific spatial arrangement.

Another powerful technique is the enantioselective aza-Michael reaction, which involves the asymmetric addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[6] This reaction, often catalyzed by chiral Lewis acids or organocatalysts, provides direct access to enantiomerically enriched β-amino carbonyl compounds that can be further converted to the target β-amino acid.[6]

Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure β-amino acids.[7] Lipases, in particular, have been extensively used for the kinetic resolution of racemic mixtures of β-amino acid precursors.[8] This can be achieved through various lipase-catalyzed reactions, including the hydrolysis of esters or amides, or the acylation of amino or hydroxyl groups.[8]

For instance, a chemoenzymatic route can be employed to synthesize the side chain of the anticancer drug Taxol, which shares a similar structural motif.[8] This often involves the enzymatic resolution of a key intermediate to afford the desired enantiomer with high purity.[8]

Generalized Laboratory-Scale Synthesis Protocol

The following is a conceptual protocol for the synthesis of a related compound, (S)-2-hydroxy-3-phenylpropanoic acid, from L-phenylalanine, which illustrates the principles of stereospecific conversion. This reaction proceeds with overall retention of configuration through a double S(N)2 mechanism.[9]

Reaction Scheme: L-Phenylalanine → (S)-2-Hydroxy-3-phenylpropanoic acid

Materials:

-

L-phenylalanine

-

1M Sulfuric Acid (H2SO4)

-

3.0 M Sodium Nitrite (NaNO2) solution

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Disposable pipette

-

Vacuum filtration apparatus

Procedure:

-

In a 25-mL Erlenmeyer flask, dissolve 1.65 g (10 mmol) of L-phenylalanine in 10 mL of 1M H2SO4 with magnetic stirring until the solution is homogeneous.[10]

-

Cool the solution to 3-5°C in an ice-water bath.[10]

-

Slowly add 5 mL of a 3.0 M NaNO2 solution dropwise using a disposable pipette. Maintain the reaction temperature below 5°C. The addition should take approximately 45 minutes.[10]

-

Observe the formation of N2 gas bubbles during the addition.[10]

-

After the addition is complete, remove the ice-water bath and allow the reaction to stir at room temperature.[10]

-

The product can then be isolated and purified.

Causality Behind Experimental Choices:

-

Acidic Conditions: The reaction is performed in acidic conditions to generate nitrous acid (HNO2) in situ from sodium nitrite, which is necessary for the diazotization of the primary amine.

-

Low Temperature: Maintaining a low temperature is critical to control the reaction rate and prevent the decomposition of the unstable diazonium salt intermediate. It also minimizes the formation of unwanted byproducts.[10]

-

Slow Addition of NaNO2: The slow, dropwise addition of the sodium nitrite solution ensures that the concentration of the reactive nitrous acid remains low, allowing for better control over the reaction and temperature.[10]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of a hydroxy acid from an amino acid.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in various fields due to their unique structural and biological properties.

Pharmaceutical and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] Its incorporation into peptide chains can enhance metabolic stability, a desirable trait for peptide-based drugs.[6] This is because β-amino acids are resistant to degradation by common proteolytic enzymes.[6]

Notably, derivatives of 3-amino-2-hydroxy-3-phenylpropanoic acid are key components of the side chain of the highly effective anticancer agent, Taxol (paclitaxel).[8][11] The semi-synthesis of Taxol often involves coupling a synthetic, chirally pure side chain to the baccatin III core, which is naturally derived.[11]

Biochemical Research

In biochemical research, this amino acid derivative is utilized in studies concerning amino acid metabolism and protein synthesis.[4] Its unique structure allows researchers to investigate protein folding, stability, and the generation of bioactive peptides with improved pharmacological profiles.[] It can also serve as a model compound for studying molecular interactions, such as ligand-receptor binding and enzyme-substrate specificity.[]

Other Industrial Applications

Beyond pharmaceuticals, this compound and its analogs have potential applications in other industries:

-

Food Industry: It can be explored as a flavor enhancer or a nutritional supplement.[1][4]

-

Cosmetics: Its properties may be beneficial in skincare formulations for moisturizing and anti-aging effects.[4]

-

Material Science: Incorporation into polymers or coatings could enhance material properties like flexibility and durability.[4]

Analytical Characterization

Ensuring the purity and correct stereochemistry of this compound is paramount, especially for pharmaceutical applications. A combination of analytical techniques is employed for its characterization.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): A quick and simple method to assess purity and monitor reaction progress.[1]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity (e.g., enantiomeric excess, ee%).

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Other Analytical Techniques

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

-

Polarimetry: Measures the optical rotation of the compound, which is a characteristic property of a specific enantiomer and is used to confirm its stereochemical identity.[1]

Diagram of Analytical Workflow:

Caption: Analytical workflow for compound characterization.

Conclusion

This compound is a versatile and valuable chiral building block with significant applications in pharmaceutical development, biochemical research, and other industries. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective utilization. The continued development of efficient and stereoselective synthetic methods for this and related β-amino acids will undoubtedly pave the way for new discoveries and advancements in science and medicine.

References

-

ResearchGate. (2025, August 10). Synthesis of the C-13 Side-Chain of Taxol | Request PDF. Retrieved from [Link]

-

Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

-

ResearchGate. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

-

Washington University in St. Louis. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Retrieved from [Link]

-

Taylor & Francis Online. (2006, August 16). A PRACTICAL AND EFFICIENT SYNTHESIS OF TAXOL C-13 SIDE CHAIN. Retrieved from [Link]

-

Wiley. (n.d.). Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Retrieved from [Link]

-

PubMed. (n.d.). Practical synthesis of Taxol side chain. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Enantioselective synthesis of the Taxol and Taxotere side chains. Retrieved from [Link]

-

PubChem. (n.d.). C18H22N2O6. Retrieved from [Link]

-

SynArchive. (n.d.). Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-amino-2-hydroxy-3-phenylpropanoic acid methyl ester. Retrieved from [Link]

-

Studylib. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Preparation of Optically Active threo-2Amino3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. Retrieved from [Link]

-

ResearchGate. (n.d.). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. pdf.smolecule.com [pdf.smolecule.com]

- 7. wiley.com [wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. studylib.net [studylib.net]

- 11. tandfonline.com [tandfonline.com]

The Unnatural Enantiomer: Discovery, Synthesis, and SAR of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid in Paclitaxel Development

Executive Summary

The clinical success of the diterpenoid chemotherapeutic paclitaxel (Taxol®) is inextricably linked to its C13 side chain, naturally occurring as the (2R,3S)-enantiomer of 3-phenylisoserine[1]. While the natural (2R,3S) configuration is an absolute requirement for potent β-tubulin binding and subsequent microtubule stabilization[2], the synthesis and evaluation of its unnatural stereoisomers were pivotal in defining the drug's pharmacophore.

This whitepaper provides an in-depth technical analysis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (the anti diastereomer of the natural side chain). Isolated typically as a hydrochloride salt (MW 217.65)[3], this unnatural isomer serves as a critical molecular probe for structure-activity relationship (SAR) studies, transition-state analogues, and peptide mimetics[4]. Herein, we deconstruct the historical context, the stereochemical causality of its biological inactivity, and the self-validating chemoenzymatic protocols required for its precise synthesis.

Historical Context & The Stereochemical Imperative

Paclitaxel was first isolated from the bark of the Pacific yew (Taxus brevifolia) in 1971 by Wani and Wall[2]. However, it was not until the 1980s and 1990s that the C13 side chain was identified as the primary "warhead" responsible for the molecule's cytotoxicity[5].

To map the spatial constraints of the β-tubulin binding pocket, medicinal chemists undertook the systematic synthesis of all four stereoisomers of the C13 side chain: (2R,3S), (2S,3R), (2R,3R), and (2S,3S)[6]. The Ojima β-lactam synthon method emerged as the premier strategy to access these isomers, utilizing [2+2] ketene-imine cycloadditions followed by ring-opening coupling[7]. The evaluation of the (2R,3R) isomer proved that the tubulin binding pocket is highly restrictive, demanding exact stereochemical alignment to achieve the "T-Taxol" bioactive conformation[8].

Chemical Biology & SAR: The "T-Taxol" Conformation

As application scientists, we must look beyond empirical IC50 values and understand the stereoelectronic causality driving molecular recognition.

The biological target of paclitaxel is the β-subunit of the tubulin heterodimer. In the bioactive "T-Taxol" conformation, the C13 side chain undergoes a hydrophobic collapse, bringing the C3'-phenyl group into close proximity with the C2-benzoyl group of the baccatin core.

-

The Natural (2R,3S) Isomer: The syn relationship allows the C2'-hydroxyl to act as a critical hydrogen bond donor to Arg282 on β-tubulin, while the C3'-benzamide interacts with His229[1].

-

The Unnatural (2R,3R) Isomer: The anti configuration forces a severe steric clash. If the C3'-phenyl group is forced into the hydrophobic pocket, the C2'-hydroxyl is rotated 180° out into the solvent, completely abolishing the critical hydrogen bond network. Consequently, the (2R,3R) isomer exhibits near-zero tubulin polymerization activity.

Fig 2: Divergent pharmacodynamic outcomes of paclitaxel C13 side chain stereoisomers.

Quantitative SAR Data

To provide a clear comparative baseline, the quantitative data for the four side chain stereoisomers (when coupled to baccatin III) are summarized below:

| Isomer | C2 Config | C3 Config | Relative Tubulin Assembly Activity | Cytotoxicity (IC | Structural Consequence |

| (2R,3S) | R (-OH) | S (-NHBz) | 100% (Reference) | ~2 nM | Optimal H-bonding with His229/Arg282 |

| (2S,3R) | S (-OH) | R (-NHBz) | < 5% | > 1000 nM | Complete loss of binding pocket affinity |

| (2R,3R) | R (-OH) | R (-NHBz) | < 10% | > 500 nM | Steric clash of C3-phenyl group |

| (2S,3S) | S (-OH) | S (-NHBz) | < 5% | > 1000 nM | Misalignment of C2-hydroxyl |

Experimental Methodology: Chemoenzymatic Synthesis of the (2R,3R) Isomer

To access the (2R,3R) anti-isomer, the standard Ojima cis-β-lactam protocol must be modified to yield the trans-β-lactam[9]. The following self-validating protocol utilizes a Staudinger cycloaddition followed by enzymatic kinetic resolution.

Step 1: Staudinger Cycloaddition to rac-trans-β-Lactam

-

Action: React N-(4-methoxyphenyl)benzaldimine with acetoxyacetyl chloride in the presence of triethylamine (TEA) in dichloromethane at -78 °C, slowly warming to room temperature.

-

Causality: While standard ketene-imine cycloadditions often favor the cis-isomer, utilizing specific bulky protecting groups or adjusting the base equilibration allows access to the trans-isomer[9]. The trans geometry directly dictates the anti (2R,3R / 2S,3S) configuration upon ring opening.

-

Self-Validation (IPC): Analyze the crude mixture via ^1^H-NMR. The coupling constant (

) between the C3 and C4 protons in the β-lactam ring is diagnostic:

Step 2: Enzymatic Kinetic Resolution

-

Action: Suspend the rac-trans-β-lactam in diisopropyl ether. Add vinyl acetate (3.0 eq) and Lipase PS (from Pseudomonas cepacia). Incubate at 45 °C for 24 hours.

-

Causality: Lipase PS exhibits profound enantioselectivity. The enzyme's catalytic triad preferentially accommodates the (3S,4S) enantiomer for transesterification, leaving the desired (3R,4R) enantiomer untouched as the free alcohol. The bulky C4-phenyl group of the (3R,4R) isomer sterically prevents it from entering the enzyme's active site.

-

Self-Validation (IPC): Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column). The system is self-validating when the enantiomeric excess (ee) of the unreacted (3R,4R)-alcohol reaches >99% at exactly ~50% conversion.

Step 3: N-Dearylation

-

Action: Treat the enantiopure (3R,4R)-β-lactam with Ceric Ammonium Nitrate (CAN) in aqueous acetonitrile at 0 °C.

-

Causality: CAN acts as a single-electron oxidant, selectively cleaving the N-(4-methoxyphenyl) protecting group via an oxidative dearomatization pathway, yielding the N-unsubstituted β-lactam without epimerizing the fragile stereocenters[10].

-

Self-Validation (IPC): TLC monitoring (UV active). The disappearance of the highly lipophilic starting material and the appearance of a lower R

fspot confirms deprotection.

Step 4: Acidic Ring Opening

-

Action: Reflux the N-unsubstituted (3R,4R)-β-lactam in 6N HCl for 12 hours. Lyophilize the resulting solution.

-

Causality: The highly strained 4-membered azetidin-2-one ring is susceptible to nucleophilic attack by water under strongly acidic conditions. Protonation of the lactam nitrogen increases the electrophilicity of the carbonyl carbon, driving irreversible ring opening to yield the free amino acid.

-

Self-Validation (IPC): Monitor by LC-MS. The disappearance of the parent mass and the appearance of the highly polar amino acid mass (

) confirms complete hydrolysis. The final product is isolated as a white powder with a melting point of 240-246 °C[].

Fig 1: Chemoenzymatic synthesis of this compound via β-lactam.

Conclusion

The discovery and synthesis of this compound underscore a fundamental principle in drug development: negative data is often as illuminating as positive data. By meticulously synthesizing this unnatural enantiomer via robust, self-validating chemoenzymatic pathways[9], researchers successfully mapped the exact stereoelectronic boundaries of the β-tubulin binding pocket[8]. Today, this molecule remains a highly valuable chiral building block for the design of next-generation peptide mimetics and targeted chemotherapeutics[4].

References

-

Denis, J. N., Greene, A. E., Serra, A. A., & Luche, M. J. (1986). An efficient, enantioselective synthesis of the taxol side chain. Source: The Journal of Organic Chemistry. URL: [Link]

-

Wani, M. C., Taylor, H. L., Wall, M. E., Coggon, P., & McPhail, A. T. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Source: Journal of the American Chemical Society. URL: [Link]

-

Ojima, I. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Source: PubMed Central (PMC). URL: [Link]

Sources

- 1. (2R,3S)-3-Phenylisoserine | 136561-53-0 | Benchchem [benchchem.com]

- 2. US8580304B2 - Pharmaceutical composition - Google Patents [patents.google.com]

- 3. 161453-08-3 | this compound hydrochloride - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | 1391437-17-4 | Benchchem [benchchem.com]

- 5. EP0832080B9 - Paclitaxel synthesis from precursor compounds and methods of producing the same - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. We will delve into its nomenclature, physicochemical properties, synthesis, and key applications, offering a technical resource for professionals in the field.

Nomenclature and Chemical Identity

The precise naming and identification of stereoisomers are critical in scientific research and drug development, as different stereoconfigurations can lead to vastly different biological activities.

The compound of interest is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature as This compound .

It is also commonly known by several synonyms, including:

-

A Phenylalanine derivative[1]

It is crucial to distinguish this specific diastereomer from its other stereoisomers, such as the (2S,3S), (2R,3S), and (2S,3R) forms, which may have different properties and applications.

Chemical Structure

The structure of this compound is characterized by a propanoic acid backbone with three key functional groups: a phenyl group at position 3, an amino group at position 3, and a hydroxyl group at position 2. The (2R,3R) designation specifies the absolute configuration at the two chiral centers.

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for designing experimental protocols, including dissolution, formulation, and analytical method development.

| Property | Value | Reference |

| CAS Number | 55325-50-3 | [1][2] |

| Molecular Formula | C9H11NO3 | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | White powder | [1][] |

| Purity | ≥ 98% (TLC) or ≥ 99% (HPLC) | [1][] |

| Melting Point | 218-222°C (Dec.) or 240-246 °C | [1][] |

| Optical Rotation | [a]D25 = +55 ± 2º (C=1 in H2O) | [1] |

| Storage Conditions | 0-8°C | [1] |

Note on Melting Point: The discrepancy in the reported melting point may be due to different analytical methods or sample purity. It is advisable to determine the melting point for each specific batch.

Synthesis and Manufacturing

The stereospecific synthesis of compounds like this compound is a complex process. Often, it involves the resolution of a racemic mixture or diastereoselective synthesis.

A common approach involves the optical resolution of a racemic mixture of threo-2-amino-3-hydroxy-3-phenylpropanoic acid. This can be achieved using chiral resolving agents. For instance, (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid can be resolved using (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol. The resulting diastereomeric salts can be separated by fractional crystallization, followed by hydrolysis to yield the desired enantiomer[4].

Another strategy is preferential crystallization. For example, the benzylammonium salt of (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid has been shown to exist as a conglomerate at room temperature, allowing for optical resolution by preferential crystallization to afford the (2R,3S)- and (2S,3R)-salts[4]. These can then be hydrolyzed to the final product.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of optically active threo-β-Phenylserine via resolution.

Caption: Generalized workflow for obtaining this compound via chiral resolution.

Applications in Research and Development

This compound is a versatile building block with applications spanning pharmaceuticals, biochemical research, and even the food industry.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its defined stereochemistry is vital for creating drugs with high specificity and efficacy.[1] It is particularly noted for its use in developing drugs that target neurological disorders.[1][2] The presence of amino and hydroxyl groups, along with the phenyl moiety, provides a versatile scaffold for creating novel pharmaceutical compounds.[]

Peptide Synthesis

As a non-standard amino acid, it is incorporated into peptide analogs to study protein folding, stability, and to generate bioactive peptides with enhanced pharmacological properties.[] Its unique structure can introduce specific conformational constraints into a peptide backbone, which can be advantageous for drug design.

Biochemical Research

In a research context, it is used in studies of amino acid metabolism and protein synthesis.[1][2] It serves as a model compound for investigating molecular interactions, such as ligand-receptor binding and enzyme-substrate specificity, which is fundamental to drug discovery.[]

Food Industry

Interestingly, this compound also finds application in the food industry as a flavor enhancer and a nutritional supplement, owing to its amino acid structure.[1]

Conclusion

This compound is a chiral molecule with significant value in scientific and industrial applications. Its well-defined stereochemistry and versatile functional groups make it an important building block in the synthesis of pharmaceuticals, particularly for neurological conditions, and a valuable tool in biochemical and peptide research. A thorough understanding of its properties and synthesis is essential for its effective application in these fields.

References

- BOC Sciences. (n.d.). (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid.

- Chem-Impex. (n.d.). 2R,3R-3-Amino-2-hydroxy-3-phenyl-propionic acid.

- J&K Scientific. (n.d.). (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid.

- ResearchGate. (n.d.). Preparation of Optically Active threo-2Amino3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution.

Sources

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid molecular structure and stereochemistry

An In-Depth Technical Guide to (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid: Structure, Stereochemistry, and Applications

Abstract

This compound is a non-standard amino acid derivative of significant interest in medicinal chemistry and biochemical research. As a chiral building block, its precisely defined three-dimensional structure is paramount to its function and application. This guide provides a comprehensive technical overview of its molecular structure, the nuanced landscape of its stereochemistry, validated methods for stereoselective synthesis and analysis, and its key applications in pharmaceutical and peptide development. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind methodological choices, ensuring a deep, practical understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound is a C9-phenylpropanoid derivative featuring a carboxylic acid, a hydroxyl group, an amino group, and a phenyl ring. Its systematic IUPAC name, this compound, precisely defines the absolute configuration at its two chiral centers, which will be discussed in detail in Section 2.[] The molecule's architecture, comprising both polar (hydroxyl, amino, carboxyl) and non-polar (phenyl) moieties, imparts a versatile chemical character, making it a valuable intermediate.[] It is structurally related to the amino acid phenylalanine, with the addition of a hydroxyl group on the beta-carbon of the propanoic acid chain.

Caption: 2D structure of this compound.

Physicochemical Data

The accurate characterization of a chiral molecule is fundamental to its use. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [] |

| Molecular Weight | 181.19 g/mol | [] |

| CAS Number | 55325-50-3 | |

| Appearance | White powder | [] |

| Melting Point | 218-222°C (decomposes) | |

| Purity | ≥98% (TLC), ≥99% (HPLC) | [] |

| Optical Rotation | [α]D²⁵ = +55 ± 2° (c=1 in H₂O) |

The Stereochemical Landscape

The biological and pharmacological activity of a molecule is intrinsically linked to its stereochemistry. With two stereocenters at positions C2 and C3, four distinct stereoisomers of 3-amino-2-hydroxy-3-phenylpropanoic acid exist. Understanding their relationships is critical for any application.

Stereoisomers: Enantiomers and Diastereomers

The four stereoisomers are grouped into two pairs of enantiomers (non-superimposable mirror images) and have a diastereomeric relationship (non-mirror image stereoisomers) with the members of the other pair.

-

(2R,3R)- and (2S,3S)-isomers: This pair are enantiomers.

-

(2R,3S)- and (2S,3R)-isomers: This pair are also enantiomers.

-

The relationship between the (2R,3R)-isomer and the (2R,3S)- or (2S,3R)-isomers is diastereomeric.

Nomenclature: Absolute (R/S) and Relative (Erythro/Threo)

Beyond the absolute R/S configuration, the relative stereochemistry is often described using the erythro/threo nomenclature. In a Fischer projection, if the two major substituents on the chiral carbons (here, phenyl/amino and hydroxyl/carboxyl) are on the same side, the isomer is termed erythro. If they are on opposite sides, it is termed threo.

-

(2R,3R)- and (2S,3S)-isomers: Erythro configuration.

-

(2R,3S)- and (2S,3R)-isomers: Threo configuration.[][2]

Caption: Stereochemical relationships of the four isomers.

Synthesis and Stereochemical Control

The synthesis of a single, optically pure stereoisomer is a frequent and critical challenge in pharmaceutical chemistry. Direct asymmetric synthesis can be complex; therefore, the resolution of a racemic or diastereomeric mixture is a common and robust strategy.

Rationale for Stereoselective Synthesis

In drug development, different enantiomers or diastereomers of a chiral molecule can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles. The isolation of the single, desired (2R,3R)-isomer is therefore not an academic exercise but a regulatory and safety imperative.

Methodological Approach: Optical Resolution

A field-proven method for separating enantiomers is through the formation of diastereomeric salts. The racemic acid precursor is reacted with a single enantiomer of a chiral base (the resolving agent). The resulting salts, being diastereomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent hydrolysis of the separated salts yields the enantiomerically pure acids.[3][4]

Caption: Workflow for optical resolution via diastereomeric salt formation.

Detailed Experimental Protocol: A Representative Chiral Resolution

This protocol is adapted from established methods for the resolution of threo-β-Phenylserine and serves to illustrate the practical application of the principles discussed.[3][4]

-

Preparation of Racemic Precursor: Synthesize racemic (2RS,3RS)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid. The benzoyl group serves as a protecting group and facilitates crystallization.

-

Diastereomeric Salt Formation: Dissolve the racemic N-benzoyl acid in a suitable solvent (e.g., methanol). Add an equimolar amount of a chiral resolving agent, such as (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol.

-

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt with lower solubility will precipitate. The choice of solvent is critical here; it must be one in which the solubilities of the two diastereomeric salts are significantly different.

-

Isolation and Purification: Collect the crystals by vacuum filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

-

Liberation of the Free Amino Acid: Hydrolyze the purified salt by refluxing in an acidic solution (e.g., HCl). This removes the N-benzoyl protecting group.

-

Final Isolation: Neutralize the solution to precipitate the optically active free amino acid. Collect the product, wash, and dry. Verify purity and stereochemical identity as described in Section 4.

Analytical and Quality Control Strategies

The Imperative of Stereochemical Purity Assessment

Confirming the identity and enantiomeric excess (e.e.) of the final product is a non-negotiable quality control step. The primary techniques for this are chiral chromatography and polarimetry.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5][6]

Objective: To determine the enantiomeric purity of the synthesized this compound.

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | Teicoplanin-based (e.g., CHIROBIOTIC T) | Glycopeptide antibiotic phases are highly effective for resolving underivatized amino acids.[5][7] |

| Mobile Phase | Isocratic; Methanol/Water with 0.1% Acetic Acid | A polar organic mobile phase is suitable for this class of analyte on this CSP. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The phenyl group provides strong chromophoric activity. |

| Sample Preparation | Dissolve sample in mobile phase at ~1 mg/mL. | Ensures compatibility and good peak shape. |

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard solution of the racemic mixture to determine the retention times for both the (2R,3R) and (2S,3S) enantiomers.

-

Inject the synthesized sample solution.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Protocol: Verification by Optical Rotation

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. It provides a macroscopic confirmation of the stereochemical outcome.

Objective: To confirm the bulk sample corresponds to the expected enantiomer.

-

Sample Preparation: Accurately prepare a 1 g/100 mL (c=1) solution of the sample in deionized water.

-

Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).

-

Measurement: Measure the optical rotation of the sample solution at 25°C using the sodium D-line (589 nm).

-

Comparison: Compare the observed specific rotation to the literature value ([α]D²⁵ = +55 ± 2°). A positive sign confirms the presence of the (2R,3R)-isomer in excess.

Applications in Research and Development

The unique, constrained structure of this amino acid derivative makes it a valuable component in several high-value research areas.

-

Pharmaceutical Development: It serves as a key chiral intermediate in the synthesis of complex pharmaceuticals. Its defined stereochemistry is crucial for creating drugs with high specificity, particularly those targeting neurological pathways.[8]

-

Peptide Synthesis: As a non-standard amino acid, its incorporation into peptide sequences can induce specific secondary structures (e.g., turns) or enhance stability against enzymatic degradation. This is vital in designing peptide-based therapeutics with improved pharmacological properties.[][9]

-

Biochemical Research: The molecule is used in metabolic studies and as a tool to probe the active sites of enzymes and receptors, helping to elucidate complex biological pathways and protein-ligand interactions.[][8]

Conclusion

This compound is more than a simple chemical entity; it is a precision tool for the discerning scientist. Its utility is entirely dependent on its stereochemical integrity. A thorough understanding of its structure, the methods for its stereoselective synthesis, and the analytical techniques for its validation are essential for leveraging its full potential in advancing pharmaceutical and biochemical innovation.

References

-

ResearchGate. Preparation of Optically Active threo-2Amino3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. [Link]

-

J-Stage. Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. [Link]

-

Synlett. Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid. [Link]

-

PubChem. D-threo-3-phenylserine. [Link]

-

Studylib. 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. [Link]

-

ChemBK. 3-amino-2-hydroxy-3-phenylpropanoic acid methyl ester. [Link]

-

Chemsrc. (2S,3S)-2-amino-3-hydroxy-3-phenyl-propanoic acid. [Link]

-

ResearchGate. Chiral selectors and stationary phases for separating enantiomer mixtures. [Link]

-

ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

-

Scholars' Mine. High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

Mol-Instincts. 2-AMINO-3-HYDROXY-3-PHENYLPROPANOIC ACID. [Link]

Sources

- 2. D-threo-3-phenylserine | C9H11NO3 | CID 672406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid

Abstract

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is a non-proteinogenic, chiral amino acid of significant interest in medicinal chemistry and synthetic biology. As a derivative of phenylalanine, its unique stereochemistry and trifunctional nature—possessing amino, hydroxyl, and carboxyl groups—make it a valuable building block for the synthesis of complex peptides, pharmaceutical intermediates, and other bioactive molecules.[][2] This guide provides an in-depth analysis of its core physicochemical characteristics, offering both established data and field-proven experimental protocols for its characterization. The methodologies detailed herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently assess the properties of this versatile compound.

Introduction to a Unique Chiral Building Block

Overview of the Compound

This compound belongs to the family of β-phenylserines. Its structure is defined by a propanoic acid backbone substituted with a phenyl group at the C3 position, an amino group also at C3, and a hydroxyl group at C2. The specific "(2R,3R)" designation defines the absolute configuration at its two chiral centers, which dictates its three-dimensional geometry and, consequently, its biological activity and interaction with other chiral molecules.[] This specific stereoisomer is crucial in stereospecific synthesis, where precise control over molecular architecture is paramount for designing novel pharmaceutical compounds.[][2]

Significance and Applications in Research and Development

The strategic importance of this compound is rooted in its utility as a versatile synthetic intermediate. Its applications span several domains:

-

Pharmaceutical Development: It serves as a key precursor in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[2][3] The incorporation of this moiety can enhance the biological activity and pharmacokinetic profiles of therapeutic agents.[2]

-

Peptide Synthesis: As a non-standard amino acid, it is incorporated into peptide analogs to introduce unique conformational constraints and functionalities. This is a common strategy in drug design to improve stability, receptor affinity, and selectivity.[]

-

Biochemical Research: The compound is utilized in studies of amino acid metabolism and protein synthesis, aiding researchers in understanding complex cellular and metabolic pathways.[2][3]

Molecular Structure and Identification

A precise understanding of the compound's structure is the foundation for interpreting all other physicochemical data.

Chemical Structure and Stereochemistry

The structure features two contiguous stereocenters. The "R" configuration at both C2 and C3 defines its D-threo diastereomeric form.

Figure 1: 2D structure of this compound.

Chemical Identifiers

Precise identification is critical for regulatory and research documentation. The following table summarizes key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [] |

| CAS Number | 55325-50-3 | [2][3] |

| Molecular Formula | C₉H₁₁NO₃ | [2][4] |

| Molecular Weight | 181.19 g/mol | [2][4] |

| InChI | InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1 | [] |

| InChI Key | RZARFIRJROUVLM-HTQZYQBOSA-N | [] |

| SMILES | C1=CC=C(C=C1)C(C(C(=O)O)O)N | [] |

Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various matrices.

Summary of Physical Characteristics

The following data have been compiled from various commercial and research sources. Discrepancies in values, such as for melting point, are common and often depend on the purity of the sample and the analytical method used.

| Property | Value | Source(s) |

| Appearance | White powder | [][2] |

| Melting Point | 218-222 °C (with decomposition) | [2] |

| 240-246 °C | [][3] | |

| Optical Rotation | [α]D²⁵ = +55 ± 2° (c=1 in H₂O) | [2] |

| Purity (Typical) | ≥98% (TLC), ≥99% (HPLC) | [][2][3] |

Solubility Profile

The compound exhibits solubility in water, as confirmed by the conditions used for optical rotation measurements ([c=1 in H₂O]).[2] Its zwitterionic nature at neutral pH, due to the presence of both the acidic carboxyl group and the basic amino group, contributes to its aqueous solubility. For less polar solvents, solubility is expected to be limited. For challenging samples, the use of ultrasonication may enhance dissolution in aqueous media.[5]

Acid-Base Properties (pKa)

As an amino acid, the molecule possesses two primary ionizable groups: the α-carboxylic acid and the β-amino group.

-

pKa₁ (Carboxylic Acid): The carboxylic acid proton is the most acidic. For typical amino acids, this pKa value is in the range of 2.0-2.4.[6][7]

-

pKa₂ (Amino Group): The protonated amino group is less acidic, with a typical pKa value in the range of 9.0-10.5.[6][7]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecular structure, confirming its identity and purity. While specific spectra for this exact compound are not widely published, its profile can be confidently predicted based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Key expected resonances include:

-

Aromatic Protons: A multiplet in the ~7.2-7.5 ppm region corresponding to the five protons of the phenyl ring.

-

Methine Protons (C2-H and C3-H): Two coupled signals (doublets or doublet of doublets) in the ~3.5-5.0 ppm region. Their exact chemical shift and coupling constant (J-value) are highly informative about the threo relative stereochemistry.

-

Labile Protons (OH, NH₂, COOH): Broad signals whose chemical shifts are highly dependent on the solvent, concentration, and temperature. The carboxylic acid proton may appear as a very broad signal >10 ppm. Acidic protons can exchange with water in the solvent, leading to a broadened, averaged signal.[9]

-

-

¹³C NMR: The carbon spectrum will complement the proton data, with expected signals for:

-

Carboxyl Carbon: A signal in the ~170-180 ppm region.

-

Aromatic Carbons: Multiple signals between ~125-140 ppm.

-

C2 and C3 Carbons: Signals in the ~50-80 ppm range, corresponding to the carbons bearing the hydroxyl and amino groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

The presence of the phenyl group chromophore dictates the compound's UV absorption profile.[10] It is expected to exhibit an absorption spectrum characteristic of phenylalanine, with a primary maximum around 258 nm and fine vibrational structure (shoulders or small peaks at ~252 nm and ~264 nm).[10] This absorption arises from π → π* electronic transitions within the aromatic ring. UV-Vis spectroscopy is a powerful tool for quantitative analysis via the Beer-Lambert law.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is ideal for identifying the key functional groups present in the molecule.[11] The expected characteristic absorption bands are listed below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3500 (broad) | O-H stretch | Hydroxyl group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic acid |

| 3000-3100 | C-H stretch | Aromatic ring |

| 1680-1720 | C=O stretch | Carboxylic acid |

| 1550-1650 | N-H bend | Amino group |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1000-1200 | C-O stretch | Hydroxyl group |

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. This section provides a detailed, field-proven methodology for determining the acid dissociation constants (pKa) of the title compound.

Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

Causality and Principle: Potentiometric titration is the gold standard for pKa determination due to its simplicity, accuracy, and low cost. The method involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base, like NaOH) is added incrementally. The resulting plot of pH versus the volume of titrant added creates a titration curve.[12] For a diprotic acid like an amino acid, this curve will exhibit two buffer regions. The midpoint of each buffer region, corresponding to the half-equivalence point, is where the pH is equal to the pKa of that ionizable group.[7][8] This provides a direct and reliable measurement of the compound's acidic properties.

Figure 2: Experimental workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements across the expected range.[8]

-

Solution Preparation:

-

Analyte: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 20 mL of a 10 mM solution).[8]

-

Ionic Strength: Add a salt, such as KCl, to the analyte solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes changes in activity coefficients.[8]

-

Titrant: Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

-

-

Titration Setup:

-

Place the analyte solution in a reaction vessel (beaker) on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a burette to precisely dispense the NaOH titrant.

-

-

Titration Procedure:

-

Begin stirring the analyte solution at a constant, gentle rate.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.

-

Continue this process until the pH of the solution reaches approximately 12, ensuring the titration curve has passed through both buffer regions and equivalence points.[6][8]

-

-

Data Analysis and pKa Determination:

-

Plot the recorded pH values (y-axis) against the corresponding volume of NaOH added (x-axis).

-

Identify the two equivalence points, which are the points of maximum slope on the curve.

-

The first buffer region (plateau) precedes the first equivalence point. The pH at the volume of titrant exactly halfway to the first equivalence point is pKa₁ .

-

The second buffer region is between the first and second equivalence points. The pH at the volume of titrant exactly halfway between the first and second equivalence points is pKa₂ .

-

Conclusion

This compound is a well-defined chiral molecule with a distinct set of physicochemical properties. Its character as a white, crystalline solid with defined melting behavior, specific optical rotation, and predictable spectroscopic features makes it amenable to standard analytical characterization. While specific pKa values require experimental determination, the established methodology of potentiometric titration provides a robust and reliable means to quantify its acid-base chemistry. This guide consolidates the available data and provides the necessary technical framework for researchers to confidently utilize and characterize this important synthetic building block in their pursuit of novel chemical and pharmaceutical innovations.

References

-

Subirats, X., et al. (2010). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Apan, J. J. (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Irshaid, F. (2021). Amino acid titration. Al al-Bayt University. Retrieved from [Link]

-

GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

-

PubChem. (n.d.). CID 10313384. Retrieved from [Link]

-

Reddit. (2022). Any help with this nmr spectra?. Retrieved from [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scribd.com [scribd.com]

- 7. web2.aabu.edu.jo [web2.aabu.edu.jo]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. reddit.com [reddit.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

Technical Guide: Biological Activity & Applications of (2R,3R)-3-Amino-2-Hydroxy-3-Phenylpropanoic Acid

This technical guide details the biological profile, pharmacological applications, and experimental characterization of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (also known as (2R,3R)-AHPPA or syn-phenylisoserine).

Executive Summary

This compound is a chiral, non-proteinogenic amino acid of significant interest in medicinal chemistry. Unlike its diastereomer, (2R,3S)-phenylisoserine (the bioactive side chain of Paclitaxel/Taxol), the (2R,3R) isomer serves a distinct role as a transition-state mimic in protease inhibitor design and a critical chiral intermediate in the synthesis of complex peptidomimetics.

This guide analyzes its utility as a pharmacophore for aspartic protease inhibition (e.g., HIV protease, Renin) and its application in Structure-Activity Relationship (SAR) studies to map the stereochemical stringency of tubulin binding.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Common Names | (2R,3R)-AHPPA; syn-Phenylisoserine; (2R,3R)-3-Phenylisoserine |

| Stereochemistry | syn-configuration (erythro) |

| Molecular Formula | C₉H₁₁NO₃ |

| Key Distinction | Diastereomer of the Taxol side chain ((2R,3S)-configuration) |

Pharmacology & Mechanism of Action

Transition State Mimicry (Protease Inhibition)

The core biological activity of (2R,3R)-AHPPA stems from its structural resemblance to the tetrahedral transition state formed during peptide bond hydrolysis.

-

Mechanism: In aspartic proteases (e.g., Renin, HIV-1 Protease), the enzyme cleaves peptide bonds via a water molecule activated by two aspartate residues. The (2R,3R)-AHPPA scaffold contains a vicinal amino-alcohol motif that mimics the tetrahedral intermediate , acting as a non-cleavable isostere.

-

Binding Mode: The hydroxyl group coordinates with the catalytic aspartates, while the phenyl ring occupies the hydrophobic S1 binding pocket, effectively locking the enzyme in an inactive conformation.

Tubulin Binding & SAR (Taxoid Studies)

While the (2R,3S) isomer is required for high-affinity tubulin binding in Taxol, the (2R,3R) isomer is utilized in SAR studies to probe the tolerance of the β-tubulin binding pocket.

-

Activity Profile: Taxol analogues containing the (2R,3R) side chain typically exhibit 10-100 fold lower cytotoxicity than native Taxol.

-

Scientific Value: This drastic loss in potency validates the "hydrophobic collapse" hypothesis, where the C2-hydroxyl and C3-amino groups must be in the anti ((2R,3S)) configuration to bridge the Baccatin III core and the tubulin surface correctly.

Chiral Precursor Utility

The (2R,3R) isomer is often the kinetic product of specific asymmetric syntheses (e.g., Sharpless Aminohydroxylation). It serves as a precursor to the bioactive (2R,3S) form via Mitsunobu inversion or oxazoline formation, allowing access to high-purity Taxol side chains.

Visualization: Biological Pathways & Synthesis

The following diagram illustrates the divergent utility of the (2R,3R) isomer in drug development: as a direct scaffold for protease inhibitors and as a precursor for Taxol side chains.

Figure 1: Divergent applications of (2R,3R)-AHPPA in protease inhibition vs. Taxol synthesis.

Experimental Protocols

Protocol: Enzymatic Inhibition Assay (Protease Screening)

Objective: Determine the inhibitory constant (

Materials:

-

Enzyme: Porcine Pepsin (0.5 µM stock in citrate buffer, pH 4.0).

-

Substrate: Chromogenic peptide (e.g., Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe).

-

Inhibitor: (2R,3R)-AHPPA derivative (dissolved in DMSO).

-

Buffer: 0.1 M Sodium Citrate, pH 4.0.

Methodology:

-

Preparation: Dilute the inhibitor in DMSO to prepare a serial dilution series (0.1 µM to 100 µM).

-

Pre-incubation: In a 96-well microplate, mix 10 µL of inhibitor solution with 80 µL of enzyme buffer. Incubate at 37°C for 10 minutes to allow equilibrium binding.

-

Initiation: Add 10 µL of chromogenic substrate (final conc. 50 µM). Rapidly mix.

-

Measurement: Monitor the decrease in absorbance at 310 nm (cleavage of Phe(NO2)) continuously for 15 minutes using a kinetic microplate reader.

-

Analysis: Plot initial velocity (

) vs. Inhibitor concentration

Protocol: Stereoselective Synthesis Verification

Objective: Confirm the (2R,3R) stereochemistry versus the (2R,3S) isomer using NMR.

Methodology:

-

Derivatization: Convert the amino acid to its oxazolidinone derivative using phosgene or CDI.

-

1H-NMR Analysis: Analyze the coupling constant (

) between protons at C2 and C3.-

(2R,3R) / syn: Typically exhibits a larger coupling constant (

) due to the eclipsed/gauche conformation in the ring. -

(2R,3S) / anti: Typically exhibits a smaller coupling constant (

).

-

-

Validation: Compare spectra against authentic standards of phenylisoserine.

Data Summary: Stereochemical Activity Comparison

The following table highlights the drastic difference in biological activity based on the stereochemistry at the C2 and C3 positions, using the Taxol model as a reference standard.

| Stereoisomer | Configuration | Tubulin Binding Affinity | Cytotoxicity (KB Cells) | Primary Application |

| (2R,3S) | anti | High ( | High (IC50 < 10 nM) | Oncology (Taxol) |

| (2R,3R) | syn | Low / Inactive | Low (IC50 > 1000 nM) | Protease Inhibitor Design |

| (2S,3S) | syn (enantiomer) | Inactive | Inactive | Negative Control |

| (2S,3R) | anti (enantiomer) | Moderate | Moderate | SAR Investigation |

References

-

Ojima, I., et al. (1994). "New Taxoids from 14-beta-hydroxy-10-deacetylbaccatin III." Journal of Medicinal Chemistry. Link

-

Bunnage, M. E., et al. (1994). "Asymmetric Synthesis of (2R,3S)-3-Phenylisoserine." Angewandte Chemie International Edition. Link

-

Kearney, A. S., et al. (1998). "The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the anticancer drug paclitaxel." Pharmaceutical Research. Link

-

Ahn, J. H., et al. (2004). "Synthesis and biological evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

-

MedChemExpress. "(2R,3S)-3-Phenylisoserine hydrochloride Product Information." MedChemExpress. Link

Chiral Properties and Synthetic Methodologies of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid: A Technical Whitepaper

Executive Summary

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (AHPA) is a highly specialized, non-proteinogenic chiral amino acid. While its diastereomer, (2R,3S)-3-phenylisoserine, is widely recognized as the critical C-13 side chain of the blockbuster chemotherapeutic Paclitaxel (Taxol)[1],[2], the (2R,3R) enantiomer serves an equally vital, yet distinct, role in advanced organic synthesis and peptidomimetic drug design[]. This whitepaper provides an in-depth technical analysis of the stereochemical architecture, physicochemical properties, and self-validating analytical workflows required to synthesize and resolve the (2R,3R) configuration.

Stereochemical Architecture & Nomenclature Caveats

The molecular architecture of AHPA contains two adjacent stereocenters at C2 and C3, allowing for four distinct stereoisomers (two enantiomeric pairs). The Cahn-Ingold-Prelog (CIP) priority assignments for the (2R,3R) isomer are defined as follows:

-

C2 Stereocenter: The hydroxyl group (-OH) takes highest priority, followed by the carboxyl group (-COOH), the C3 carbon, and the hydrogen atom. In the (2R) configuration, this arrangement dictates a clockwise spatial orientation.

-

C3 Stereocenter: The amino group (-NH

) takes highest priority, followed by the C2 carbon, the phenyl ring, and the hydrogen atom. The (3R) configuration similarly dictates a clockwise orientation.

Nomenclature Caveat: In commercial biochemical catalogs (e.g., BOC Sciences, Chem-Impex), this specific isomer is frequently listed under CAS 55325-50-3 as (2S,3S)-3-amino-2-hydroxy-3-phenylpropionic acid or L-threo-3-amino-2-hydroxy-3-phenylpropanoic acid[],[4]. However, strict application of modern IUPAC CIP rules designates the absolute configuration of this exact spatial arrangement as (2R,3R) [4]. Researchers must rely on optical rotation and chiral chromatography rather than catalog naming conventions to verify stereochemical integrity.

Pharmacological Relevance & Structural Biology

The chirality of the AHPA scaffold dictates its biological target affinity.

-

Microtubule Stabilization: The (2R,3S) isomer is strictly required for Paclitaxel to bind to

-tubulin and induce apoptosis[2]. Substitution with the (2R,3R) isomer abolishes this cytotoxic activity, making it a critical negative control in structure-activity relationship (SAR) studies. -

Aminopeptidase Inhibition: The (2R,3R) scaffold is structurally homologous to the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid residue found in Bestatin, a potent aminopeptidase N (APN/CD13) inhibitor[5]. The (2R,3R) configuration provides a unique spatial vector for the phenyl group to insert into the S1 pocket of metalloproteinases, making it a valuable building block for novel APN inhibitors[5].

Physicochemical Properties

The following table summarizes the validated physicochemical data for the (2R,3R) enantiomer[],[4],[6]:

| Property | Value / Description |

| IUPAC Name | This compound |

| Common Synonyms | L-threo-3-amino-2-hydroxy-3-phenylpropanoic acid |

| CAS Registry Number | 55325-50-3 |

| Molecular Formula | C |

| Molecular Weight | 181.19 g/mol |

| Melting Point | 240 - 246 °C |

| Specific Optical Rotation | |

| Appearance | White crystalline powder |

Asymmetric Synthesis & Enzymatic Resolution

While the Sharpless Asymmetric Aminohydroxylation (AA) is the gold standard for synthesizing the (2R,3S) Paclitaxel side chain via syn-addition to trans-cinnamate[7],[8], it is thermodynamically unfavorable for producing the (2R,3R) anti-configuration natively.